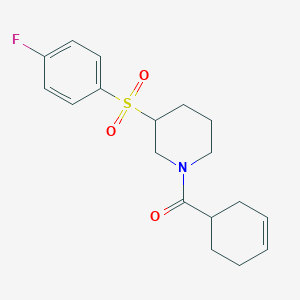![molecular formula C22H23Cl2N3O3S2 B2377993 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride CAS No. 1189681-01-3](/img/structure/B2377993.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzyl, tetrahydrothiazolo[5,4-c]pyridine, and chlorophenylsulfonyl propanamide. These groups are common in medicinal chemistry and have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups including a benzyl group, a tetrahydrothiazolo[5,4-c]pyridine ring, and a chlorophenylsulfonyl propanamide group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo reactions typical of benzyl compounds, thiazolopyridines, and sulfonyl propanamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzyl and sulfonyl groups could impact its solubility and stability .Wissenschaftliche Forschungsanwendungen
Factor Xa Inhibitory Activity
The compound's derivatives, specifically in the context of factor Xa inhibitors, have been studied for their in vitro inhibitory activities against factor Xa and coagulation. Certain derivatives, identified as possessing a carbamoyl or N-methylcarbamoyl moiety, demonstrated potent inhibitory activities when administered orally in rat models. This suggests their potential as orally active anticoagulants (Haginoya et al., 2004).
Antinociceptive Activity
Derivatives of this compound have been synthesized and tested for antinociceptive activity using various methods such as the tail clip, tail flick, hot plate, and writhing tests. The results showed varying levels of antinociceptive activity, with certain compounds demonstrating significant effectiveness, surpassing standard drugs like dipyrone and aspirin in tests (Önkol et al., 2004).
Antimicrobial Activity
Novel derivatives of this compound have been synthesized and characterized, showing promising in vitro antibacterial and antifungal properties. The research indicates the potential of these compounds in the development of new antimicrobial agents (Elgemeie et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2.ClH/c23-17-6-8-18(9-7-17)31(28,29)13-11-21(27)25-22-24-19-10-12-26(15-20(19)30-22)14-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,24,25,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHJRRHHQKDAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

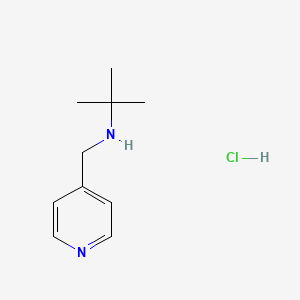
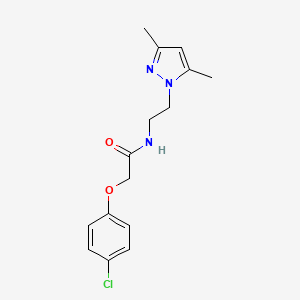

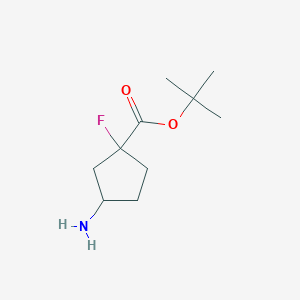
![7-benzyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2377917.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-phenoxypropanamide](/img/structure/B2377918.png)
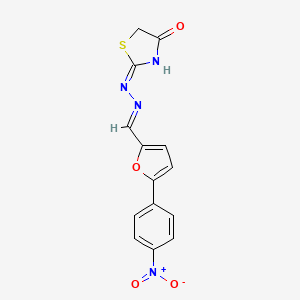
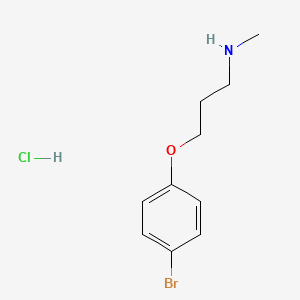
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylpropanamide](/img/structure/B2377926.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2377929.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)
